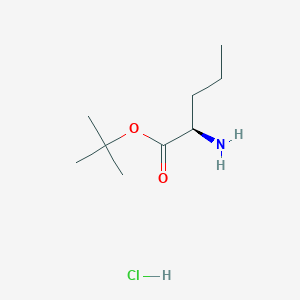![molecular formula C20H20N4O3S B2738392 Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234997-63-7](/img/structure/B2738392.png)
Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[c][1,2,5]thiadiazole group, which is a type of electron-deficient moiety . This group has been extensively researched for use in photovoltaics or as fluorescent sensors . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-deficient benzo[c][1,2,5]thiadiazole group and the piperidine ring. The benzo[c][1,2,5]thiadiazole group can participate in π-conjugation, which could influence the compound’s optoelectronic and photophysical properties .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole group in the compound can participate in various chemical reactions due to its electron-deficient nature . The piperidine ring can also undergo various reactions, such as N-alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the benzo[c][1,2,5]thiadiazole group and the piperidine ring. For example, the compound might exhibit fluorescence properties due to the benzo[c][1,2,5]thiadiazole group .Applications De Recherche Scientifique
- The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in this compound, is a strong electron acceptor. Researchers have investigated its use in organic photovoltaics (OPVs). By incorporating it into D–A (donor–acceptor) systems, it enhances charge separation and facilitates efficient energy conversion in solar cells .
- Researchers have explored its application in imaging lipid droplets, mitochondria, and plasma membranes .
- Recent work synthesized a library of D–A compounds based on the BTZ group and systematically modified their optoelectronic properties. These compounds were validated in decarboxylative alkylation reactions under both batch and continuous flow conditions .
- BTZ-based organophotocatalysts offer an alternative. Their properties can be tailored for favorable redox potentials and photophysical behavior, contributing to sustainable and green photochemistry .
- BTZ-based COFs could potentially remove pollutants through photocatalytic oxidation and reduction processes .
Photovoltaics and Organic Solar Cells
Fluorescent Sensors and Bioimaging
Visible-Light Organophotocatalysis
Environmentally Sustainable Chemistry
Water Purification and Heavy Metal Removal
Amplified Spontaneous Emission (ASE)
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
phenyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(15-6-7-17-18(12-15)23-28-22-17)21-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCHKAHPXWCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)


![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)